N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of indole, furan, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling of Indole and Furan Units: The indole and furan units are coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Benzodioxole Moiety: The benzodioxole ring is typically formed through a cyclization reaction involving a catechol derivative and a suitable electrophile.
Final Coupling and Amide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the amide bond, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, furan, and benzodioxole rings, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furfural.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as piperonyl butoxide and safrole.
Uniqueness
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of indole, furan, and benzodioxole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-22(16-7-8-20-21(12-16)28-14-27-20)23-13-18(19-6-3-11-26-19)24-10-9-15-4-1-2-5-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPMYJNLDTQOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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